molecular formula C20H22N2O4S B6429942 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097909-66-3

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B6429942
CAS No.: 2097909-66-3
M. Wt: 386.5 g/mol
InChI Key: HMZAKJFSJRMBJU-UHFFFAOYSA-N
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Description

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl chloride and 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final urea derivative.

  • Step 1: Preparation of 3,4-dimethoxybenzyl chloride

    • React 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
    • Purify the resulting 3,4-dimethoxybenzyl chloride by distillation.
  • Step 2: Preparation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine

    • Perform a Grignard reaction using furan-2-ylmagnesium bromide and thiophen-2-ylmagnesium bromide with ethyl chloroformate.
    • Hydrolyze the resulting ester to obtain the amine.
  • Step 3: Formation of this compound

    • React 3,4-dimethoxybenzyl chloride with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine.
    • Purify the final product using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or urea moieties using reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: Pd/C with hydrogen gas, LiAlH₄ in dry ether.

    Substitution: NaH in dimethylformamide (DMF), alkyl halides in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)ethyl]urea
  • 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
  • 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(pyridin-2-yl)ethyl]urea

Uniqueness

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit enhanced or unique biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZAKJFSJRMBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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